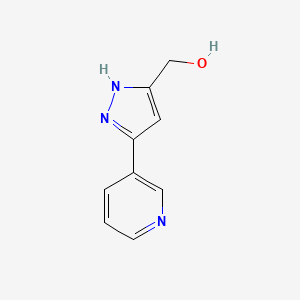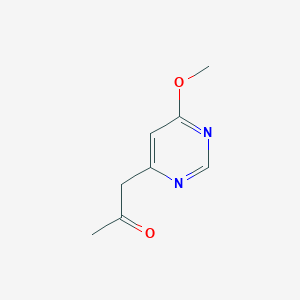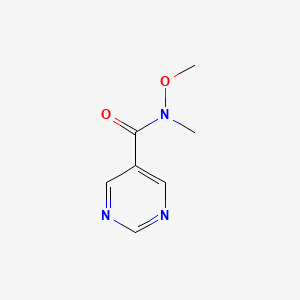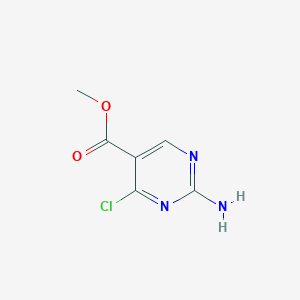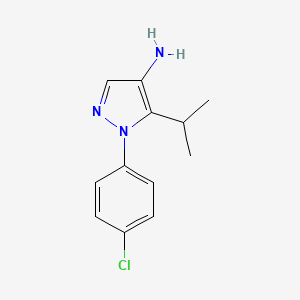
N4,2-dimethylpyrimidine-4,6-diamine
Overview
Description
“N4,2-dimethylpyrimidine-4,6-diamine” is an organic compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . It is also known as "4-N,2-dimethylpyrimidine-4,6-diamine".
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9) . This indicates that the compound has a pyrimidine ring with two methyl groups and two amino groups attached to it.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . The storage temperature is recommended to be between 2-8°C .
Scientific Research Applications
Ligand Behavior in Metal Complexes
N4,2-dimethylpyrimidine-4,6-diamine demonstrates ambidentate ligand behavior in complexes with divalent metal ions. The ligand bonds through nitrogen and may also exhibit a weak metal-oxygen interaction, as observed in complexes with metal chlorides and bromides. The ligand appears to be O-bonded in complexes with iodides, nitrates, and perchlorates, as indicated by physical studies and differences in infrared spectra of N- and O-bonded ligands (Goodgame & Johns, 1981).
Applications in High-Performance Polymers
The compound is integral in synthesizing high glass transition and thermally stable pyridine-containing polyimides. These materials exhibit excellent mechanical and thermal properties, solubility in various organic solvents, and strong fluorescence after protonation, making them suitable for applications where high temperature resistance and material integrity are critical (Wang et al., 2008).
Role in Polyimide Synthesis for Optical Applications
This compound is used to synthesize heterocyclic polyimides with excellent solubility, mechanical properties, and low moisture absorption. These polyimides are used in applications requiring strong, transparent materials with specific optical properties, such as UV-visible absorption cut-off wavelengths and thermal stability (Wang et al., 2015).
Photophysical Properties and pH-Sensing Application
Derivatives of this compound, such as pyrimidine-phthalimide derivatives, exhibit solid-state fluorescence and positive solvatochromism due to their twisted geometries and molecular conformations. These properties, along with their ability to undergo reversible protonation with dramatic color changes, make them suitable for developing colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N4,2-Dimethylpyrimidine-4,6-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in regulating the cell cycle, making them a promising target for cancer treatment .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . It has been identified as a potent inhibitor of CDK2 and CDK9 . The compound’s interaction with these targets results in significant changes in the cell cycle, leading to the inhibition of cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell cycle transition and gene transcription, which are regulated by CDKs . By inhibiting CDK2 and CDK9, this compound disrupts these pathways, leading to cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cell cycle arrest . Specifically, it has been shown to induce cell cycle arrest in the G2/M phase .
properties
IUPAC Name |
4-N,2-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHVYPSIXXWRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






